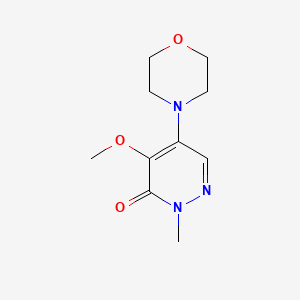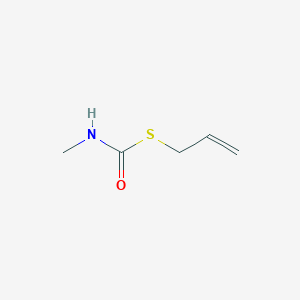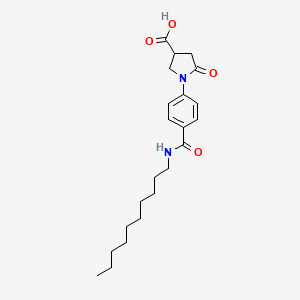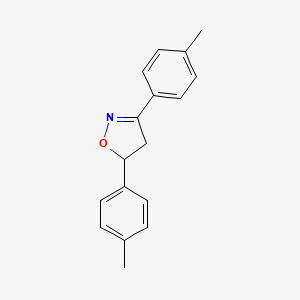
5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a hydroxy group at the 5th position, a methylthio group at the 4th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Preparation of Intermediates: Synthesis of key intermediates through controlled reactions.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Functional Group Introduction: Introduction of the hydroxy and methylthio groups using specific reagents and conditions.
Purification: Purification of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-5-methoxydimethyltryptamine: A compound with similar structural features but different biological activities.
Pyrimidopyrimidines: Compounds with similar bicyclic structures but different functional groups and properties.
Uniqueness
5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylthio groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
特性
CAS番号 |
64178-80-9 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC名 |
5-hydroxy-4-methylsulfanyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChIキー |
CMVHCNSUWVAWLZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12904710.png)
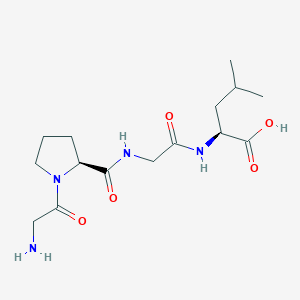
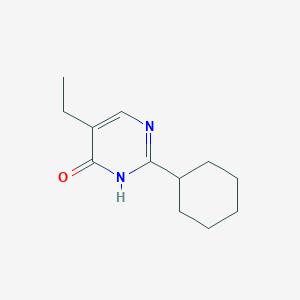
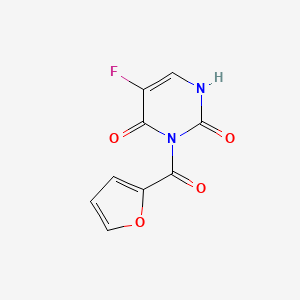

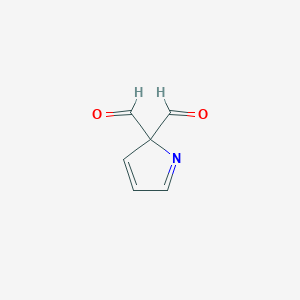
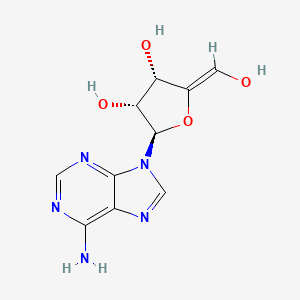
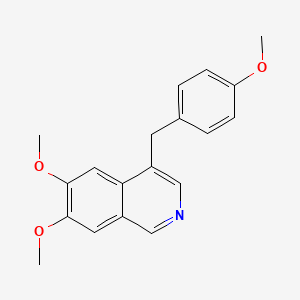
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)
